molecular formula C22H21N3O4 B5039341 1-benzyl-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione

1-benzyl-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione

カタログ番号 B5039341
分子量: 391.4 g/mol
InChIキー: ZDSMLPSHNVQKPC-XMHGGMMESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-benzyl-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BMN-673, is a potent inhibitor of poly ADP-ribose polymerase (PARP) enzymes. PARP enzymes play a critical role in DNA repair, and their inhibition has emerged as a promising therapeutic strategy for cancer treatment.

作用機序

1-benzyl-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione inhibits PARP enzymes, which play a critical role in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which can be lethal to cancer cells with defects in DNA repair pathways. This compound has been shown to be a highly selective inhibitor of PARP1 and PARP2 enzymes, which are involved in the base excision repair pathway. This compound has also been shown to induce synthetic lethality in BRCA1/2-mutant cancer cells, which further enhances its antitumor activity.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical studies. In addition to inducing synthetic lethality in BRCA1/2-mutant cancer cells, this compound has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. This compound has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.

実験室実験の利点と制限

1-benzyl-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages as a research tool for studying DNA repair pathways and cancer biology. Its potent and selective inhibition of PARP enzymes allows for the study of PARP-dependent DNA repair pathways in vitro and in vivo. This compound has also been shown to be well-tolerated in preclinical studies, which allows for the use of higher doses and longer treatment durations in animal models. However, the high cost of this compound and its limited availability may limit its use in some research settings.

将来の方向性

There are several future directions for the research and development of 1-benzyl-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of research is the identification of biomarkers that can predict response to PARP inhibitors like this compound. Another area of research is the development of combination therapies that can enhance the antitumor activity of PARP inhibitors. In addition, the development of second-generation PARP inhibitors with improved potency, selectivity, and pharmacokinetic properties is an active area of research. Finally, the use of PARP inhibitors like this compound in combination with immunotherapy is an emerging area of research that holds promise for improving cancer treatment outcomes.

合成法

The synthesis of 1-benzyl-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione involves the condensation of 4-morpholino benzaldehyde and 4-chlorobenzyl chloride to form 4-(4-morpholinyl)benzylidene)-4-chlorobenzene. This intermediate is then reacted with 5-benzyl-2,4,6(1H,3H,5H)-pyrimidinetrione to yield this compound. The synthesis of this compound is a multistep process that requires careful handling of reagents and purification steps to ensure the purity and yield of the final product.

科学的研究の応用

1-benzyl-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential use in cancer treatment. PARP inhibitors like this compound have been shown to be effective in treating tumors with defects in DNA repair pathways, such as BRCA1/2-mutant cancers. This compound has been shown to have potent antitumor activity in preclinical studies and has entered clinical trials for various types of cancers, including breast, ovarian, and prostate cancer.

特性

IUPAC Name

(5E)-1-benzyl-5-[(4-morpholin-4-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c26-20-19(14-16-6-8-18(9-7-16)24-10-12-29-13-11-24)21(27)25(22(28)23-20)15-17-4-2-1-3-5-17/h1-9,14H,10-13,15H2,(H,23,26,28)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSMLPSHNVQKPC-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=C3C(=O)NC(=O)N(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)N(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。